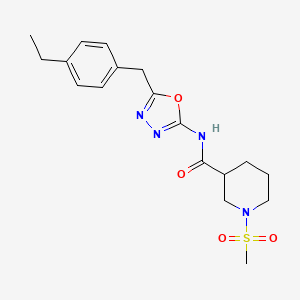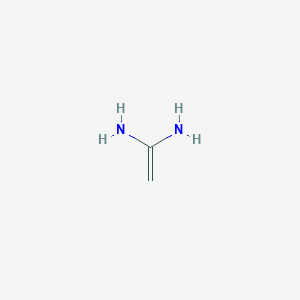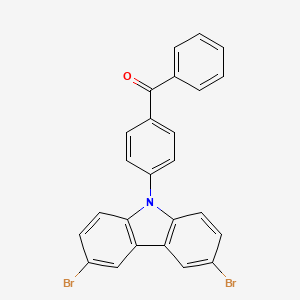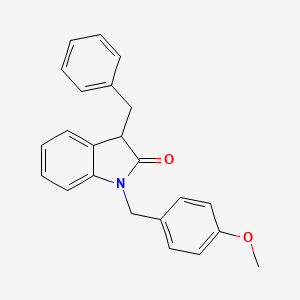
N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine is a complex organic compound that features a quinoline core structure substituted with a tert-butyl group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Material Science: It is investigated for its properties in organic electronics and as a ligand in coordination chemistry.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline core can intercalate with DNA, while the piperazine moiety can enhance binding affinity to proteins. The tert-butyl group provides steric hindrance, influencing the compound’s overall bioactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butyl)-4-(morpholin-1-yl)quinolin-2-amine: Similar structure but with a morpholine ring instead of piperazine.
N-(tert-Butyl)-4-(piperidin-1-yl)quinolin-2-amine: Contains a piperidine ring instead of piperazine.
N-(tert-Butyl)-4-(pyrrolidin-1-yl)quinolin-2-amine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine is unique due to the combination of the quinoline core, tert-butyl group, and piperazine moiety, which collectively contribute to its distinct chemical properties and potential applications. The piperazine ring offers additional sites for hydrogen bonding and interaction with biological targets, enhancing its utility in medicinal chemistry.
Propiedades
Fórmula molecular |
C17H24N4 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-piperazin-1-ylquinolin-2-amine |
InChI |
InChI=1S/C17H24N4/c1-17(2,3)20-16-12-15(21-10-8-18-9-11-21)13-6-4-5-7-14(13)19-16/h4-7,12,18H,8-11H2,1-3H3,(H,19,20) |
Clave InChI |
YAZAQYHLAVYJCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)



![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)

